molecular formula C19H20Cl3NO5S B2612820 ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate CAS No. 338961-79-8

ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate

Cat. No.: B2612820
CAS No.: 338961-79-8
M. Wt: 480.78
InChI Key: UCTAJVKUSSOBBZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate is a synthetic organic compound characterized by a sulfonamide-linked aniline core substituted with multiple chlorine atoms, a propan-2-yloxy group, and an ethyl ester moiety. The compound’s design integrates halogenation (to enhance binding affinity) and ester functionality (to improve bioavailability), features common in pharmacologically active molecules .

Properties

IUPAC Name

ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl3NO5S/c1-4-27-19(24)11-23(29(25,26)14-7-5-13(20)6-8-14)17-10-18(28-12(2)3)16(22)9-15(17)21/h5-10,12H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTAJVKUSSOBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-dichloroaniline with 4-chlorobenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with 5-propan-2-yloxy-2-nitrobenzoic acid, followed by reduction of the nitro group to an amine. The final step involves esterification with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate
The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Its sulfonamide group is particularly noteworthy for its ability to interact with biological targets, making it a candidate for drug development aimed at specific enzymes or receptors. Research has shown that compounds with similar structures exhibit antitumor and antimicrobial properties, suggesting potential therapeutic applications.

Case Study: Anticancer Activity
A study evaluating the anticancer properties of related sulfonamide compounds demonstrated significant growth inhibition in various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program highlighted several derivatives that exhibited promising results, reinforcing the potential of ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate in oncology .

Materials Science

Development of New Materials
The unique structural characteristics of this compound make it suitable for applications in materials science. Its thermal stability and conductivity properties allow for its use in creating advanced materials for electronics and coatings.

Research Findings
Studies have indicated that compounds with sulfonamide functionalities can enhance the mechanical properties and thermal resistance of polymers. This opens avenues for the incorporation of such compounds into composite materials used in various industrial applications .

Biological Research

Biological Pathway Probes
The compound can function as a probe in biological research, facilitating the study of pathways involving sulfonamide groups. Its ability to form hydrogen bonds with biological molecules allows researchers to investigate enzyme activities and receptor interactions.

Mechanism of Action
The mechanism involves the interaction of the sulfonamide group with target proteins, potentially influencing their activity. The ester group can undergo hydrolysis, releasing active intermediates that modulate biological responses.

Data Table: Summary of Applications

Field Application Key Findings
Medicinal ChemistryPharmaceutical IntermediatePotential for drug development targeting specific enzymes; notable anticancer activity .
Materials ScienceDevelopment of New MaterialsEnhanced thermal stability and conductivity; applications in electronics and coatings .
Biological ResearchBiological Pathway ProbesFacilitates study of enzyme activities; strong interactions with target proteins.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several derivatives discussed in the evidence, though none are direct analogues. Key comparisons include:

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
Ethyl 2-[5-(4-Chlorophenyl)-2-Methyl-1H-Imidazole-4-yl] Acetate Imidazole ring 4-Chlorophenyl, methyl, ethyl ester Inhibits nuclear sirtuins (IC₅₀: 250–300 µM in NSCLC cells); superior ADME properties
Lumefantrine Fluorene Dichloro, 4-chlorophenyl, dibutylamino, ethanol Antimalarial agent; poor water solubility but high lipophilicity
Ethyl 2-[[4-(2-Chlorophenyl)...] Acetate Dihydropyridine-thioether 2-Chlorophenyl, carbamoyl, cyano, methoxyaniline No direct activity data; structural complexity suggests potential kinase modulation

Key Observations :

  • Halogenation: All compounds feature chlorophenyl groups, which enhance binding to hydrophobic pockets in target proteins. ortho-substitution in ) .
  • Ester vs. Thioether Linkages : The ethyl ester in the target compound and the imidazole derivative may improve metabolic stability compared to thioether-containing analogues (), which are prone to oxidation .
Physicochemical and ADME Properties

Data from highlights the importance of substituents on pharmacokinetics:

Property Imidazole Derivative () Target Compound (Predicted) Lumefantrine ()
Solubility High (via ester) Moderate (sulfonamide may reduce solubility) Low (crystalline, water-insoluble)
BBB Permeability Yes Unlikely (bulky sulfonamide) No
Metabolic Stability Stable (ester hydrolysis slow) Variable (sulfonamide resistance) High (dibutylamino group)

Key Insights :

  • The target compound’s sulfonamide group may hinder blood-brain barrier (BBB) penetration compared to the imidazole derivative but could enhance binding to plasma proteins, extending half-life .
Computational and In-Silico Comparisons

and emphasize computational docking scores (Glide score, energy) for the imidazole derivative, which correlate with its sirtuin affinity. The target compound’s sulfonamide group may form hydrogen bonds with sirtuin active sites, though its larger size could reduce docking scores compared to the imidazole analogue .

Biological Activity

Ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetate, often referred to by its chemical structure or CAS number, is a compound of interest due to its potential biological activities. It is characterized by its complex molecular structure, which includes multiple functional groups that may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H20Cl3NO5SC_{19}H_{20}Cl_3NO_5S with a molecular weight of approximately 480.78 g/mol. The structure features several notable components:

  • Chlorine Atoms : The presence of three chlorine atoms may influence the compound's reactivity and biological interactions.
  • Sulfonyl Group : This functional group can enhance solubility and stability in biological systems.
  • Aniline Derivative : The aniline structure is often associated with various pharmacological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, a related study demonstrated that sulfonamide derivatives possess effective antibacterial activity against both Gram-positive and Gram-negative bacteria . The chlorinated phenyl group in this compound may enhance this activity due to increased lipophilicity, facilitating membrane penetration.

Analgesic Effects

Research on related compounds suggests potential analgesic properties. In one study, a structural analog demonstrated significant pain relief in animal models through mechanisms involving the inhibition of inflammatory mediators . The pharmacokinetic parameters indicated a favorable absorption profile, suggesting that this compound could similarly exhibit analgesic effects.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of related sulfonamide compounds have been well documented. A study investigating the anticancer activity of similar derivatives showed promising results against various cancer cell lines . The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation. Given the structural similarities, it is plausible that this compound may also exhibit anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialSulfonamide DerivativesEffective against Gram-positive/negative bacteria
AnalgesicAniline DerivativesPain relief in animal models
CytotoxicitySulfonamide AnaloguesInduction of apoptosis in cancer cells

Case Study: Analgesic Activity

In a controlled study, an analog of this compound was administered to mice subjected to pain induction via acetic acid injection. The results showed a significant reduction in writhing behavior compared to control groups, indicating strong analgesic activity . Pharmacokinetic analysis revealed rapid absorption and peak plasma concentrations within 30 minutes post-administration.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of sulfonamide compounds similar to this compound. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli strains, suggesting a broad-spectrum antimicrobial potential .

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